1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene
Overview
Description
1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzene with 2-chloro-1,1-difluoroethane under specific conditions. One common method includes the use of a base-mediated reaction, where phenols react with halothane to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers . This approach is efficient and does not require expensive transition-metal catalysts or highly toxic reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar base-mediated reactions, ensuring high yields and purity. The process is optimized to minimize the use of hazardous materials and to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as components of drugs with improved metabolic stability.
Mechanism of Action
The mechanism by which 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Chloro-1,1-difluoroethylene: Known for its use in the production of fluorinated polymers and as a refrigerant.
1-Chloro-1,2-difluoroethylene: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness: 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene stands out due to its unique combination of multiple fluorine atoms and a chlorinated ethyl group, providing distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Properties
IUPAC Name |
1-(2-chloro-1,1-difluoroethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-8(12,13)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVMZNJHAIBJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227890 | |
Record name | 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-01-4 | |
Record name | 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-1,1-difluoroethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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